molecular formula C31H18O4 B4983117 2-(9H-xanthen-9-yl)-1,2'-biindene-1',3,3'(2H)-trione CAS No. 990-14-7

2-(9H-xanthen-9-yl)-1,2'-biindene-1',3,3'(2H)-trione

Cat. No. B4983117
CAS RN: 990-14-7
M. Wt: 454.5 g/mol
InChI Key: LPJCSVKAGSSMIL-UHFFFAOYSA-N
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Description

“2-(9H-xanthen-9-yl)-1,2’-biindene-1’,3,3’(2H)-trione” is a chemical compound with the linear formula C16H12O5 . It has a molecular weight of 284.271 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tetra (9-phenyl-9H-xanthen-9-yl) oxy peripheral-substituted zinc phthalocyanine involved the reaction of 4- ( (9-phenyl-9H-xanthen-9-yl) oxy) phthalonitrile with Zn (CH 3 COO) 2 . Another study reported the synthesis of novel 9H-xanthen-9-yl derivatives of bidentate heterocyclic nucleophiles using Fe (HSO4)3 as a catalyst .


Molecular Structure Analysis

The molecular structure of “2-(9H-xanthen-9-yl)-1,2’-biindene-1’,3,3’(2H)-trione” can be analyzed using various spectroscopic techniques. For example, UV–Vis spectroscopy, 1 H-NMR, 13 C NMR, and infrared spectroscopy were used to characterize similar compounds .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activities

Xanthones, which have a unique 9H-xanthen-9-one scaffold, are known for their diverse medical applications, including antioxidant and anti-inflammatory activities . This is because their core can accommodate a variety of substituents at different positions .

Modulation of Nrf2 Pathway

Xanthone derivatives have been found to counteract oxidative stress via modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway in inflamed human macrophages . This suggests potential applications in the treatment of conditions associated with oxidative stress and inflammation .

Electrochemical Benzylic C−H Functionalization

The compound can undergo tunable electrochemical benzylic C−H functionalization with terminal alkynes and nitriles in the absence of any catalyst or external chemical oxidant . This process can be well controlled by varying the electrochemical conditions, affording specific coupling products via C−C and C−N bond formation .

Synthesis of Biologically Active Xanthones

The compound can be used in the synthesis of biologically active xanthones . These xanthones have shown promising biological activities, leading to the development of various synthetic strategies towards xanthone derivatives .

5. Development of New Drugs and Medical Treatments Scientific research is often used to develop new drugs and medical treatments . Given the biological activities of xanthone derivatives, it’s possible that this compound could be used in the development of new therapeutic agents .

6. Research in Material Science and Chemical Synthesis The compound could also have applications in material science and chemical synthesis . While specific applications aren’t mentioned, the compound’s unique structure and properties could make it useful in these fields .

Future Directions

The future directions for research on “2-(9H-xanthen-9-yl)-1,2’-biindene-1’,3,3’(2H)-trione” could involve further exploration of its potential applications in areas such as photodynamic therapy and the design of non-linear optical materials .

properties

IUPAC Name

2-[3-oxo-2-(9H-xanthen-9-yl)inden-1-ylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H18O4/c32-29-18-10-2-1-9-17(18)26(28-30(33)19-11-3-4-12-20(19)31(28)34)27(29)25-21-13-5-7-15-23(21)35-24-16-8-6-14-22(24)25/h1-16,25,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJCSVKAGSSMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C(=C5C(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C7C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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